

A Comparative Guide to the Molecular Mechanisms of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

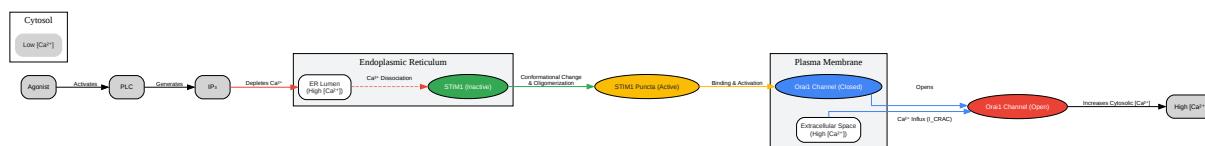
Compound Name: **Calcium**

Cat. No.: **B1239338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Store-Operated **Calcium** Entry (SOCE) with alternative **calcium** influx mechanisms, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.


Core Mechanism of Store-Operated Calcium Entry (SOCE)

Store-operated **calcium** entry is a crucial signaling pathway that replenishes **calcium** (Ca^{2+}) in the endoplasmic reticulum (ER) and generates sustained Ca^{2+} signals for various cellular functions. The primary molecular players in this process are the stromal interaction molecule (STIM) proteins, which act as ER Ca^{2+} sensors, and the Orai proteins, which form the pore of the highly Ca^{2+} -selective channel in the plasma membrane.^{[1][2][3]}

The process is initiated by the depletion of Ca^{2+} from the ER, often triggered by signaling molecules like inositol 1,4,5-trisphosphate (IP_3).^{[2][4]} This depletion is sensed by the EF-hand domains of STIM proteins located in the ER lumen.^[2] Upon Ca^{2+} dissociation, STIM proteins undergo a conformational change, oligomerize, and translocate to regions of the ER that are in close proximity to the plasma membrane, forming so-called puncta.^{[5][6]} At these ER-plasma membrane junctions, the activated STIM proteins directly interact with and activate Orai channels, leading to the influx of extracellular Ca^{2+} into the cell.^{[3][6]} This influx is measured

electrophysiologically as the Ca^{2+} release-activated Ca^{2+} (CRAC) current, which is characterized by its high selectivity for Ca^{2+} , low single-channel conductance, and inward rectification.^[6]

Signaling Pathway of Store-Operated Calcium Entry

[Click to download full resolution via product page](#)

Figure 1: The canonical store-operated **calcium** entry signaling pathway.

Comparison of Calcium Entry Mechanisms

While SOCE is a primary mechanism for Ca^{2+} influx in many non-excitable cells, several other pathways contribute to intracellular Ca^{2+} signaling. The following tables provide a quantitative comparison of SOCE with key alternative mechanisms.

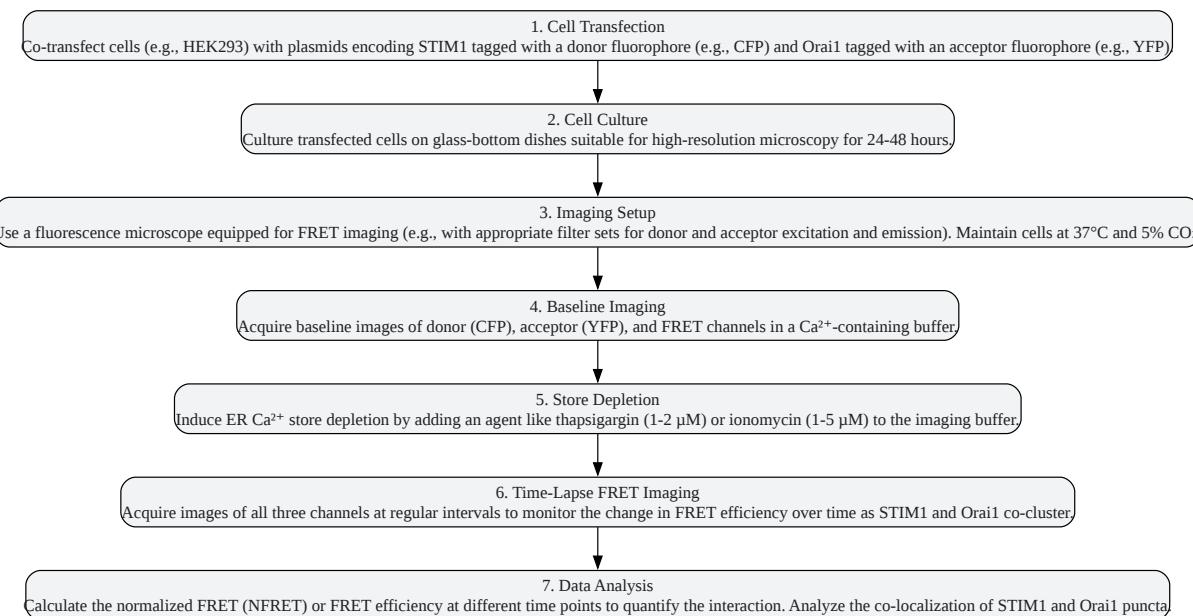
Table 1: Comparison of Activation Mechanisms and Key Proteins

Feature	Store-Operated Calcium Entry (SOCE)	Receptor-Operated Calcium Entry (ROCE)	Voltage-Gated Calcium Channels (VGCCs)	Sodium-Calcium Exchanger (NCX) - Reverse Mode
Primary Activation Signal	Depletion of intracellular Ca^{2+} stores[2][4]	Receptor activation by agonists, often involving second messengers like diacylglycerol (DAG)[7][8]	Depolarization of the plasma membrane[9][10]	High intracellular Na^+ concentration and membrane depolarization[11]
Key Channel Proteins	Orai1, Orai2, Orai3[4]	TRPC channels (e.g., TRPC3, TRPC6, TRPC7)[6][12]	Ca_v_channels (e.g., L-type, N-type, T-type)[10]	NCX1, NCX2, NCX3[13]
Key Sensor/Regulatory Proteins	STIM1, STIM2[2]	G-proteins, Phospholipase C (PLC)[8]	Voltage-sensing domains within the $\alpha 1$ subunit[3]	Intracellular Na^+ and Ca^{2+} binding sites[11]

Table 2: Comparison of Electrophysiological Properties

Property	SOCE (I_CRAC_)	ROCE (TRPC-mediated)	VGCCs	NCX (Reverse Mode)
Ion Selectivity (P_Ca_ / P_Na_)	Highly Ca ²⁺ selective (>1000) [14]	Non-selective to moderately Ca ²⁺ selective (1-10) [15]	Highly Ca ²⁺ selective[10]	3 Na ⁺ out for 1 Ca ²⁺ in[11]
Single-Channel Conductance	Very low (~24 fS in 20 mM Ca ²⁺) [14]	Low to moderate (e.g., TRPC5 ~60 pS with monovalents)[16]	Varies by subtype (e.g., L-type ~25 pS with Ba ²⁺)	Not a channel, but a transporter
Typical Current Density	Small (e.g., -1 to -5 pA/pF)[15][17]	Variable, can be larger than I_CRAC_[15]	Large, especially in excitable cells	Dependent on ionic gradients and membrane potential
Current-Voltage (I-V) Relationship	Strong inward rectification[6]	Linear or outwardly rectifying[16]	Varies by subtype	Reversal potential depends on Na ⁺ and Ca ²⁺ gradients

Table 3: Comparison of Pharmacological Profiles


Pharmacological Agent	SOCE (Orai1)	ROCE (TRPC Channels)	VGCCs (L-type)
2-Aminoethoxydiphenyl borate (2-APB)	Potent inhibitor (IC_{50} ~1-5 μ M), can also potentiate at low concentrations[18]	Inhibits some (e.g., TRPC3, TRPC6), but can activate others (e.g., TRPV1-3)[19][20]	Generally not a primary target
SKF-96365	Inhibitor (IC_{50} ~10-20 μ M)	Broad spectrum inhibitor	Can inhibit at higher concentrations
YM-58483 (BTP2)	Potent and selective inhibitor (IC_{50} ~10-100 nM)[3]	Generally less effective or ineffective	No significant effect
Verapamil / Diltiazem	No significant effect	No significant effect	Potent blockers
Gadolinium (Gd^{3+})	Potent blocker at low μ M concentrations	Potent blocker	Can block, but less specific

Detailed Experimental Protocols

FRET (Förster Resonance Energy Transfer) for STIM1-Orai1 Interaction

This protocol allows for the visualization and quantification of the close proximity between STIM1 and Orai1, indicative of their direct interaction.[9]

Experimental Workflow for FRET Imaging

[Click to download full resolution via product page](#)

Figure 2: Workflow for studying STIM1-Orai1 interaction using FRET.

Methodology:

- **Cell Culture and Transfection:** HEK293 or other suitable cells are cultured on glass-bottom dishes. Cells are co-transfected with plasmids encoding STIM1-CFP (donor) and Orai1-YFP

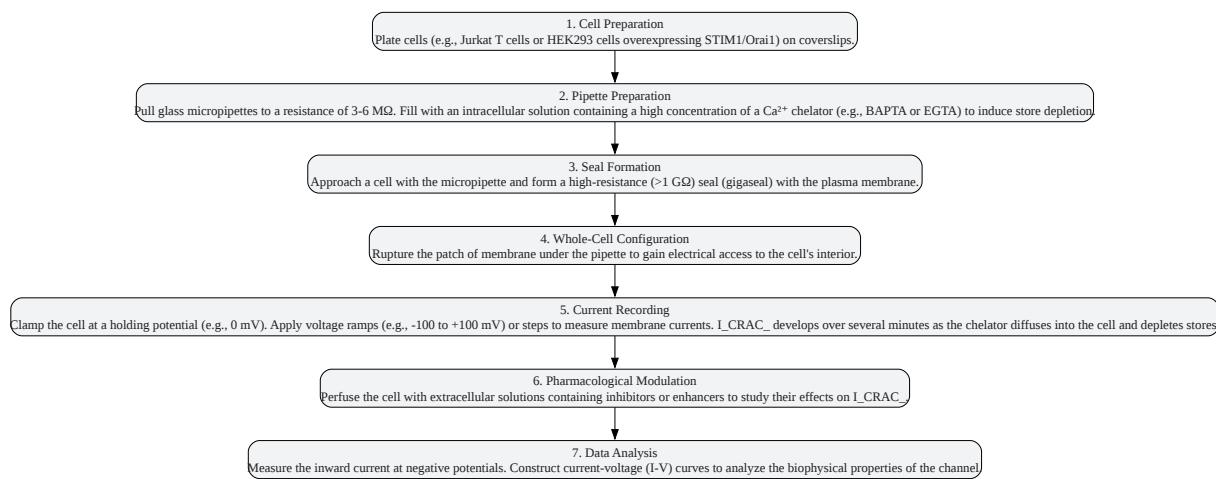
(acceptor) using a suitable transfection reagent.

- Imaging: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a heated stage, CO₂ incubator, and appropriate filter sets for CFP and YFP.
- Image Acquisition:
 - Acquire a pre-stimulation image in the CFP channel (excitation ~430 nm, emission ~475 nm), YFP channel (excitation ~500 nm, emission ~535 nm), and FRET channel (excitation ~430 nm, emission ~535 nm).
 - Initiate store depletion by adding thapsigargin (final concentration 1-2 µM).
 - Acquire images in all three channels every 10-30 seconds for 10-15 minutes.
- Data Analysis: Correct for background fluorescence and spectral bleed-through. Calculate a normalized FRET index (e.g., using the Xia and Liu method) for each cell over time. An increase in the FRET signal indicates that STIM1 and Orai1 are in close proximity (<10 nm).
[\[9\]](#)

TIRF (Total Internal Reflection Fluorescence) Microscopy for STIM1 Puncta Visualization

TIRF microscopy selectively excites fluorophores in a thin layer (~100 nm) near the coverslip, making it ideal for visualizing STIM1 translocation to the ER-plasma membrane junctions.

Methodology:


- Cell Preparation: Plate cells transfected with a fluorescently tagged STIM1 (e.g., STIM1-YFP) onto high-quality glass coverslips.
- Microscopy: Use a TIRF microscope equipped with a high numerical aperture objective (NA > 1.4).
- Imaging:
 - Place the coverslip on the microscope stage with an appropriate imaging buffer.

- Focus on the cell-coverslip interface and adjust the laser angle to achieve total internal reflection.
- Acquire baseline images of STIM1-YFP fluorescence, which should appear diffuse throughout the ER.
- Induce store depletion with thapsigargin (1-2 μ M) or ionomycin (1-5 μ M).
- Acquire time-lapse images to visualize the formation of bright, distinct STIM1 puncta at the plasma membrane.
- Analysis: The number, size, and intensity of the puncta can be quantified using image analysis software like ImageJ.

Patch-Clamp Electrophysiology for Measuring CRAC Current (I_CRAC_)

Whole-cell patch-clamp is the gold standard for directly measuring the ion flux through CRAC channels.[\[3\]](#)[\[8\]](#)

Experimental Workflow for I_CRAC_ Recording

[Click to download full resolution via product page](#)

Figure 3: Workflow for measuring I_{CRAC} using whole-cell patch-clamp.

Solutions:

- Extracellular Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.

- Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES; pH 7.2.

Procedure:

- Establish a whole-cell recording configuration.
- The high concentration of BAPTA in the pipette solution will passively deplete the ER of Ca²⁺, leading to the activation of CRAC channels.
- Monitor the development of the inward current at a holding potential of -80 mV. The current typically develops over 5-10 minutes.
- Once a stable I_{CRAC} is established, apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) to determine the I-V relationship.
- Pharmacological agents can be applied via the bath perfusion system to assess their effects on the channel.

Conclusion

Store-operated **calcium** entry is a highly specialized and tightly regulated mechanism for Ca²⁺ influx, distinguished by its unique activation trigger, high Ca²⁺ selectivity, and specific molecular components. In contrast, alternative pathways like ROCE and VGCCs are activated by different signals and exhibit distinct ion selectivity and pharmacological profiles. Understanding these differences is critical for researchers in basic science and for professionals in drug development aiming to selectively target specific Ca²⁺ signaling pathways implicated in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the detailed investigation of these intricate molecular mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Heart of the Matter: Voltage-Gated Calcium Channels in Cardiovascular Disease | Proteintech Group [ptglab.com]
- 2. Receptor- and store-operated mechanisms of calcium entry during the nanosecond electric pulse-induced cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 6. TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated calcium channels (Ca_V) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 12. mdpi.com [mdpi.com]
- 13. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 14. Sorting out MIC, TRP, and CRAC Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. TRPC5 Is a Ca²⁺-activated Channel Functionally Coupled to Ca²⁺-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Density of functional Ca²⁺ release-activated Ca²⁺ (CRAC) channels declines after T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Requirement for Orai1 in Store-operated TRPC1-STIM1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Guide to the Molecular Mechanisms of Store-Operated Calcium Entry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239338#molecular-mechanism-of-store-operated-calcium-entry\]](https://www.benchchem.com/product/b1239338#molecular-mechanism-of-store-operated-calcium-entry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com